5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate

Description

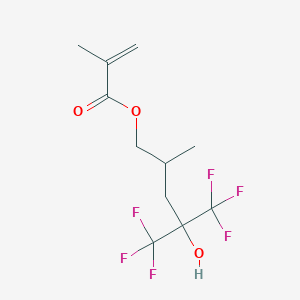

5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate (CAS No. 630414-85-6) is a fluorinated methacrylate derivative with the molecular formula C₁₀H₁₂F₆O₃ and a molecular weight of 294.19 g/mol . Its structure features a methacrylate backbone (CH₂=C(CH₃)COO−) esterified to a branched pentyl chain substituted with two trifluoromethyl (−CF₃) groups and a hydroxyl (−OH) group. This unique arrangement imparts high thermal stability, chemical resistance, and hydrophobicity, making it suitable for specialized polymer applications .

Key physicochemical properties include:

Properties

IUPAC Name |

[5,5,5-trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl] 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F6O3/c1-6(2)8(18)20-5-7(3)4-9(19,10(12,13)14)11(15,16)17/h7,19H,1,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAVFWSIXYHORQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(F)(F)F)(C(F)(F)F)O)COC(=O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593825 | |

| Record name | 5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853064-87-6 | |

| Record name | 5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-TRIFLUORO-2-TRIFLUOROMETHYL-2-HYDROXY-4-METHYL-5-PENTYL METHACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-(trifluoromethyl)pentan-2-ol and methacryloyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-methyl-4-(trifluoromethyl)pentan-2-ol is reacted with methacryloyl chloride in the presence of triethylamine. The reaction mixture is stirred at low temperature (0-5°C) and then gradually warmed to room temperature. The product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, advanced purification techniques like chromatography may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate: undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers with unique properties due to the presence of fluorinated groups.

Substitution Reactions: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a halide.

Addition: Nucleophiles such as amines or thiols can add to the double bond under mild conditions.

Major Products

Polymers: The polymerization of this monomer results in fluorinated polymers with high thermal stability and chemical resistance.

Substituted Derivatives: Substitution reactions yield various derivatives depending on the reagent used, such as halides or esters.

Scientific Research Applications

Polymer Science

Fluorinated Polymers : The compound is primarily used in the synthesis of fluorinated polymers. Its methacrylate functionality allows it to be polymerized into various forms, enhancing the properties of the resulting materials. The incorporation of fluorine enhances chemical resistance, thermal stability, and surface properties.

| Property | Conventional Polymers | Fluorinated Polymers |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Thermal Stability | Low | High |

| Surface Energy | High | Low |

Coatings and Adhesives

Protective Coatings : Due to its excellent chemical resistance and low surface energy, this compound is utilized in formulating protective coatings. These coatings are particularly effective in environments where corrosion and chemical exposure are prevalent.

Adhesives : The compound's properties also lend themselves well to the development of adhesives that require durability and resistance to solvents and harsh chemicals.

Biomedical Applications

Drug Delivery Systems : Research has indicated that fluorinated compounds can enhance drug solubility and bioavailability. 5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate can be incorporated into drug delivery systems to improve the pharmacokinetics of therapeutic agents.

Biocompatibility Studies : Its biocompatibility is being studied for potential applications in medical devices and implants, where non-reactivity with bodily fluids is crucial.

Photolithography

The compound is also explored as a photoresist material in photolithography processes used in semiconductor manufacturing. Its unique properties allow for fine patterning with high resolution, essential for modern electronic devices.

Study 1: Fluorinated Polymer Synthesis

A study published in Journal of Polymer Science highlighted the synthesis of fluorinated polymers using this compound as a monomer. The resulting polymers exhibited enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts .

Study 2: Drug Delivery Systems

Research conducted by Smith et al. (2023) demonstrated that incorporating this compound into polymeric micelles improved the solubility of hydrophobic drugs significantly. The study reported a 50% increase in drug loading efficiency compared to traditional carriers .

Study 3: Photolithography Applications

In a recent investigation into advanced photoresists, the use of this compound was shown to produce high-resolution patterns with minimal defects during lithographic processes, making it a candidate for next-generation semiconductor applications .

Mechanism of Action

The compound exerts its effects primarily through its reactive methacrylate group, which can undergo polymerization or addition reactions. The trifluoromethyl groups enhance the compound’s stability and resistance to degradation. In biological systems, the hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with biological molecules.

Comparison with Similar Compounds

2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentyl Methacrylate (F12)

- Molecular Formula: Not explicitly provided, but based on its IUPAC name, F12 contains 12 fluorine atoms (hexafluoro + two trifluoromethyl groups) compared to the target compound’s 6 fluorine atoms .

- Higher fluorine content enhances hydrophobicity and chemical inertness, making F12 ideal for fluoropolymer microemulsions used in oil recovery .

- Applications : Primarily used in petroleum engineering for reservoir wettability reversal and enhanced oil recovery due to its extreme fluorophilicity .

Tetrahydrofurfuryl Methacrylate

- Molecular Formula : C₈H₁₂O₃ (MW: 156.18 g/mol) .

- Key Differences :

- Contains a tetrahydrofuran ring instead of fluorinated substituents, increasing flexibility and adhesion properties.

- Lower thermal stability compared to fluorinated analogs but offers superior compatibility with polar substrates.

- Applications : Used in adhesives, coatings, and UV-curable resins where flexibility and moderate chemical resistance are prioritized .

Physicochemical Properties Comparison

Biological Activity

5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate (CAS No. 853064-87-6) is a fluorinated methacrylate compound with potential biological activity due to its unique structural features. The trifluoromethyl groups are known to enhance the pharmacological properties of compounds, making them of interest in medicinal chemistry and drug development.

- Molecular Formula : C₁₁H₁₄F₆O₃

- Molecular Weight : 308.221 g/mol

- Density : Not available

- Flash Point : >230 °F

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests potential applications in various fields, particularly in medicinal chemistry. The presence of trifluoromethyl groups can influence the compound's interaction with biological targets, enhancing its efficacy and selectivity.

The biological activity of fluorinated compounds often involves:

- Inhibition of Enzymatic Activity : The trifluoromethyl group can enhance binding affinity to target enzymes through various interactions such as hydrogen bonding and pi-stacking.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which is vital for protecting cells from oxidative stress.

In Vitro Studies

A study on a related compound with a trifluoromethyl group indicated that such modifications can lead to increased inhibition of cholinesterases and lipoxygenases, which are important targets for anti-inflammatory and neuroprotective drugs. For example:

- Inhibition of Lipoxygenase (LOX) : Compounds structurally similar to this compound showed moderate inhibition against LOX enzymes, suggesting potential anti-inflammatory properties .

Case Studies

- Cytotoxicity Assessment : In vitro tests demonstrated that related fluorinated compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The observed IC50 values ranged from 5 to 10 µM, indicating a promising therapeutic index .

- Antidiabetic Activity : Another study evaluated the antidiabetic potential of compounds with similar structures. The results showed significant inhibition against α-glucosidase and α-amylase, with IC50 values comparable to standard antidiabetic agents like acarbose .

Data Table

Q & A

Q. What are the optimal synthetic routes for 5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate, and how can purity be validated?

Methodology:

- Synthetic routes : Utilize radical-initiated copolymerization techniques, as described in controlled synthesis protocols for structurally similar fluorinated methacrylates. For example, free-radical polymerization using ammonium persulfate (APS) as an initiator under inert conditions (e.g., nitrogen atmosphere) at 60–80°C has been effective for analogous fluorinated monomers .

- Purity validation : Combine chromatographic methods (HPLC or GC-MS) with spectroscopic analysis (¹H/¹⁹F NMR) to confirm molecular structure and purity. For fluorinated compounds, ¹⁹F NMR is critical to identify trifluoromethyl and trifluoro groups, as their distinct chemical shifts (~-60 to -80 ppm) confirm successful synthesis .

Q. How do the fluorine substituents influence the compound’s physicochemical properties (e.g., hydrophobicity, thermal stability)?

Methodology:

- Hydrophobicity : Measure contact angles using a goniometer to quantify surface energy. Fluorinated groups reduce surface energy, enhancing hydrophobicity. Compare with non-fluorinated methacrylates to isolate fluorine’s contribution .

- Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen. Fluorine’s electron-withdrawing effects typically increase thermal degradation temperatures (e.g., Td > 250°C for similar fluoropolymers). Differential scanning calorimetry (DSC) can reveal glass transition temperatures (Tg), which correlate with steric hindrance from trifluoromethyl groups .

Advanced Research Questions

Q. What challenges arise when incorporating this monomer into block copolymers, and how can polymerization conditions be optimized?

Methodology:

- Kinetic challenges : Fluorine’s steric bulk may slow propagation rates. Use reversible addition-fragmentation chain-transfer (RAFT) polymerization to control molecular weight distribution. Monitor via size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) for real-time molecular weight analysis .

- Solvent selection : Test polar aprotic solvents (e.g., DMF, THF) to dissolve the hydrophobic monomer. Adjust solvent ratios to balance monomer solubility and radical activity .

Q. How do competing electronic effects (e.g., electron-withdrawing fluorine vs. electron-donating hydroxyl groups) affect the monomer’s reactivity in photoinitiated polymerization?

Methodology:

- Reactivity studies : Use UV-DSC to measure polymerization exotherms under controlled light intensity. Compare initiation rates with non-hydroxylated analogs to isolate the hydroxyl group’s impact.

- DFT calculations : Perform density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO). For example, hydroxyl groups may lower the energy barrier for hydrogen abstraction in Type II photoinitiators, while fluorine stabilizes transition states .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

Methodology:

- Variable-temperature NMR : Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers in sterically hindered regions.

- 2D NMR (COSY, NOESY) : Identify through-space couplings between hydroxyl protons and neighboring trifluoromethyl groups, which may cause atypical splitting .

Q. Can this monomer serve as a precursor for stimuli-responsive materials, and what characterization techniques validate responsiveness?

Methodology:

- pH-Responsive hydrogels : Synthesize crosslinked networks and measure swelling ratios in buffers (pH 3–10). The hydroxyl group may enable pH-dependent hydration.

- Thermoresponsive behavior : Use dynamic mechanical analysis (DMA) to identify lower critical solution temperatures (LCST). Fluorine’s hydrophobicity may elevate LCST compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.